Me-Bis(ADP)

Description

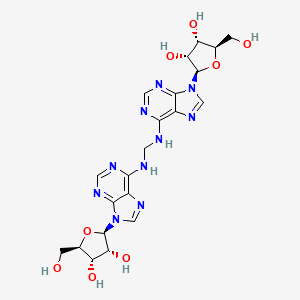

Structure

2D Structure

3D Structure

Properties

CAS No. |

3128-30-1 |

|---|---|

Molecular Formula |

C21H26N10O8 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C21H26N10O8/c32-1-8-12(34)14(36)20(38-8)30-6-28-10-16(24-4-26-18(10)30)22-3-23-17-11-19(27-5-25-17)31(7-29-11)21-15(37)13(35)9(2-33)39-21/h4-9,12-15,20-21,32-37H,1-3H2,(H,22,24,26)(H,23,25,27)/t8-,9-,12-,13-,14-,15-,20-,21-/m1/s1 |

InChI Key |

LZYDDSMPHLWIAE-NAGRZYTCSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |

Synonyms |

Me-bis(ADP) N,N'-methylenebis(adenosine diphosphate) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Me-Bis(ADP) (MRS2500): Structure, Function, and Experimental Characterization

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel therapeutic agents is paramount. This guide provides a detailed overview of Me-Bis(ADP), more formally known as MRS2500, a potent and selective antagonist of the P2Y1 receptor. Its chemical structure, mechanism of action, and relevant experimental data are presented herein.

Chemical Structure of Me-Bis(ADP) (MRS2500)

Me-Bis(ADP) is a synthetic nucleotide analog. Its systematic chemical name is (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt.[1][2] The presence of a bicyclo[3.1.0]hexane ring system locks the ribose moiety in a northern conformation, which contributes to its high affinity for the P2Y1 receptor.[1]

Molecular Formula: C₁₃H₁₈IN₅O₈P₂·4NH₃[1][2]

Molecular Weight: 629.29 g/mol [1][2]

SMILES Notation: IC4=NC1=C(C(NC)=N4)N=CN1[C@H]2C--INVALID-LINK--(O)=O)[C@@]3(COP(O)(O)=O)[C@@H]2C3.N.N.N.N[2]

Mechanism of Action: P2Y1 Receptor Antagonism

Me-Bis(ADP) (MRS2500) functions as a highly potent and selective antagonist of the P2Y1 receptor, a G-protein coupled receptor that plays a crucial role in ADP-induced platelet aggregation.[1][2][3] The endogenous agonist for the P2Y1 receptor is adenosine diphosphate (ADP).[4] Upon ADP binding, the P2Y1 receptor, coupled to Gq, activates phospholipase C (PLC).[5][6] This activation leads to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in platelet aggregation.

MRS2500 competitively binds to the P2Y1 receptor, thereby blocking the binding of ADP and inhibiting the downstream signaling cascade that leads to platelet aggregation.[5][7] This makes it a promising candidate for antithrombotic therapies.[3][7]

Quantitative Data

The potency and selectivity of Me-Bis(ADP) (MRS2500) have been quantified in various studies. The following table summarizes key inhibitory constants.

| Parameter | Value | Cell/System Type | Reference |

| Ki | 0.78 nM | Recombinant human P2Y1 receptor | [1][2][3] |

| IC₅₀ | 0.95 nM | ADP-induced aggregation of human platelets | [1][2][3] |

| IC₅₀ | 0.49 µM | ADP-induced aggregation in human platelet-rich plasma (PRP) | [3] |

Experimental Protocols

The characterization of Me-Bis(ADP) (MRS2500) involves standard pharmacological assays to determine its efficacy and mechanism of action. A key experimental protocol is the platelet aggregation assay .

Objective: To measure the inhibitory effect of MRS2500 on ADP-induced platelet aggregation.

Methodology:

-

Platelet Preparation: Human platelets are isolated from whole blood, typically from healthy volunteers who have not taken anti-platelet medication. Platelets can be used as washed platelets or in the form of platelet-rich plasma (PRP).

-

Incubation: The prepared platelets are pre-incubated with varying concentrations of MRS2500 for a specified period.

-

Induction of Aggregation: Platelet aggregation is initiated by the addition of a known concentration of ADP (e.g., 10 µM).

-

Measurement: Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension as they aggregate.

-

Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of MRS2500, and the IC₅₀ value is determined.

Signaling Pathway and Inhibition by Me-Bis(ADP)

The following diagram illustrates the P2Y1 receptor signaling pathway and the point of inhibition by Me-Bis(ADP) (MRS2500).

References

- 1. MRS 2500 tetraammonium salt | P2Y Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Methylene-bis(Adenosine Diphosphate) Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for Methylene-bis(Adenosine Diphosphate) (Me-Bis(ADP)) analogues, with a primary focus on Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP). This stable analogue of Adenosine Diphosphate (ADP) is a crucial tool in biochemical and pharmacological research, particularly for its role as a potent inhibitor of the ecto-5'-nucleotidase (CD73). This enzyme plays a significant role in cancer immunology and purinergic signaling pathways.

Chemical Synthesis of Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP)

The chemical synthesis of AMP-CP and similar methylene-bridged nucleotide analogues typically involves the formation of a stable phosphonate bond in place of the more labile pyrophosphate bond found in natural ADP. A common and effective strategy is the coupling of a protected adenosine phosphoramidite with a methylenebisphosphonate derivative.

General Synthetic Strategy

A prevalent method for constructing the pyrophosphate bridge, or in this case, the methylene-bisphosphonate bridge, utilizes phosphoramidite chemistry.[1] This approach involves the coupling of a 5′-O-phosphoryl riboside (the P(V) component) with a 5′-phosphoramidite of a protected adenosine (the P(III) component).[1] This method has been successfully adapted for the synthesis of various ADP-ribose analogues.[1]

While a detailed, publicly available, step-by-step protocol for the synthesis of AMP-CP is not readily found in the primary literature, the general principles of phosphoramidite-based nucleotide synthesis can be applied. The synthesis would likely proceed through the following key steps:

-

Protection of Adenosine: The hydroxyl groups on the ribose ring and the exocyclic amine of the adenine base are protected to prevent unwanted side reactions.

-

Phosphitylation: The 5'-hydroxyl group of the protected adenosine is reacted with a phosphitylating agent to generate the adenosine phosphoramidite.

-

Preparation of Methylenebisphosphonate: A suitable methylenebisphosphonate derivative is prepared and activated for coupling.

-

Coupling Reaction: The adenosine phosphoramidite is coupled with the activated methylenebisphosphonate.

-

Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester.

-

Deprotection: All protecting groups are removed to yield the final product, AMP-CP.

Purification of Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP)

The purification of AMP-CP and other nucleotide analogues is critical to remove unreacted starting materials, byproducts, and protecting groups. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

General Purification Protocol

A general protocol for the purification of nucleotide analogues like AMP-CP using HPLC would involve the following:

-

Column Selection: A reverse-phase C18 column is typically used for the separation of nucleotides.

-

Mobile Phase: A gradient elution system is commonly employed, using a mixture of an aqueous buffer (e.g., triethylammonium bicarbonate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is adjusted to achieve optimal separation of the target compound from impurities.

-

Detection: The eluting compounds are monitored using a UV detector, typically at a wavelength of 260 nm, which is the absorption maximum for the adenine base.

-

Fraction Collection: Fractions containing the pure product are collected based on the chromatogram.

-

Desalting and Lyophilization: The collected fractions are pooled, and the volatile buffer salts are removed by repeated co-evaporation with water or by using a desalting column. The final product is then obtained as a solid powder by lyophilization.

The purity of the final product is typically assessed by analytical HPLC, and its identity is confirmed by mass spectrometry and NMR spectroscopy.[2] Commercially available AMP-CP is often supplied as a sodium or disodium salt with a purity of ≥98% as determined by HPLC.[3]

Quantitative Data

| Parameter | Value | Reference |

| Purity (Commercial) | ≥98% (HPLC) | [3] |

| Molecular Weight | 425.23 g/mol (free acid) | [4] |

| Molecular Formula | C11H17N5O9P2 | [4] |

Signaling Pathways and Experimental Workflows

AMP-CP is a valuable tool for studying the purinergic signaling pathway, primarily through its inhibition of CD73. The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying CD73 inhibition.

Caption: Purinergic signaling pathway illustrating the role of CD73 and its inhibition by AMP-CP.

Caption: General experimental workflow for assessing the inhibitory activity of AMP-CP on CD73.

References

The Agonist 2-MeSADP: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2-MeSADP) is a stable and potent synthetic analog of adenosine diphosphate (ADP). It serves as a valuable tool in research due to its high affinity and agonist activity at several subtypes of the P2Y purinergic receptors, which are a class of G protein-coupled receptors (GPCRs) involved in a wide array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the mechanism of action of 2-MeSADP, focusing on its interaction with its primary targets: the P2Y1, P2Y12, and P2Y13 receptors. This document details the signaling pathways activated by 2-MeSADP, presents quantitative data on its activity, and outlines key experimental protocols for its study.

Core Mechanism of Action: Targeting P2Y Receptors

2-MeSADP exerts its biological effects by binding to and activating specific P2Y receptors on the cell surface. Its primary targets are the P2Y1, P2Y12, and P2Y13 receptors, all of which are crucial in various cellular processes, most notably in platelet aggregation and neuronal function. The binding of 2-MeSADP to these receptors initiates intracellular signaling cascades that lead to distinct cellular responses.

P2Y1 Receptor Activation

The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by 2-MeSADP, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a key signaling event that mediates various cellular responses, including platelet shape change and aggregation.[1][2][3]

P2Y12 and P2Y13 Receptor Activation

Both P2Y12 and P2Y13 receptors are coupled to the inhibitory G protein, Gi.[4][5][6][7] Activation of these receptors by 2-MeSADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][8] This reduction in cAMP is a critical signal that, in platelets, works in concert with the P2Y1-mediated calcium signaling to induce and amplify platelet aggregation.[9] In other cell types, such as red blood cells and pancreatic β-cells, the modulation of cAMP levels by P2Y13 activation can influence processes like ATP release and apoptosis.[5][7]

Quantitative Data on 2-MeSADP Activity

The potency and selectivity of 2-MeSADP have been quantified in numerous studies. The following tables summarize key quantitative data for its activity at human P2Y receptors.

Table 1: Potency of 2-MeSADP at Human P2Y Receptors

| Receptor | Assay Type | Parameter | Value | Reference |

| P2Y1 | Calcium Mobilization | pEC50 | 8.29 | [4] |

| P2Y12 | cAMP Inhibition | EC50 | 5 nM | [4] |

| P2Y13 | cAMP Inhibition | EC50 | 19 nM | [4] |

| P2Y6 | Calcium Mobilization | pEC50 | 5.75 | [4] |

Table 2: Binding Affinity and Kinetics of 2-MeSADP

| Receptor Target | Ligand | Parameter | Value | Cell Type | Reference |

| Platelet Receptor | [β-32P]2-MeSADP | Kd | ~15 nM | Human Platelets | [8] |

| Platelet Receptor | ADP | Ki | 3.5 µM | Human Platelets | [8] |

| Platelet Receptor | ATP | Ki | 7 µM | Human Platelets | [8] |

| P2Y13 | [33P]2-MeSADP | - | 2-MeSADP was more potent than ADP in displacing the radioligand | 1321N1 cells | [6] |

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways activated by 2-MeSADP.

Caption: 2-MeSADP signaling through the Gq-coupled P2Y1 receptor.

Caption: 2-MeSADP signaling through Gi-coupled P2Y12 and P2Y13 receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 2-MeSADP's effects. Below are outlines for key experiments.

Platelet Aggregation Assay

This assay measures the ability of 2-MeSADP to induce platelet aggregation in vitro.[10][11][12][13]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[11]

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.[11]

2. Aggregometry:

-

Use a light transmission aggregometer.

-

Place a cuvette with PRP in the heating block of the aggregometer at 37°C with a stir bar.

-

Calibrate the instrument by setting the light transmission of PRP to 0% and PPP to 100%.

-

Add a known concentration of 2-MeSADP to the PRP and record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The extent of aggregation is quantified as the maximum percentage change in light transmission.

cAMP Accumulation Assay

This assay determines the effect of 2-MeSADP on intracellular cAMP levels, typically in cells expressing P2Y12 or P2Y13 receptors.[4][8][14][15][16][17][18]

1. Cell Culture and Treatment:

-

Culture cells (e.g., CHO cells stably expressing the receptor of interest) in appropriate media.

-

Seed the cells into a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Concurrently, treat the cells with varying concentrations of 2-MeSADP.

2. cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

The results will show a dose-dependent inhibition of forskolin-stimulated cAMP accumulation by 2-MeSADP in cells expressing Gi-coupled receptors.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y1 by 2-MeSADP.[1][19][20][21][22][23]

1. Cell Preparation and Dye Loading:

-

Culture cells expressing the P2Y1 receptor in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

-

Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.

2. Fluorescence Measurement:

-

Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence of the cells.

-

Add 2-MeSADP at various concentrations to the wells.

-

Immediately begin recording the changes in fluorescence intensity over time. The binding of calcium to the dye results in a significant increase in its fluorescence.

-

The peak fluorescence intensity is proportional to the increase in intracellular calcium concentration.

Conclusion

2-MeSADP is a powerful pharmacological tool for investigating the roles of P2Y1, P2Y12, and P2Y13 receptors in health and disease. Its potent and selective agonist activity allows for the detailed dissection of the signaling pathways downstream of these receptors. The experimental protocols described herein provide a foundation for researchers to explore the multifaceted biological effects of this important ADP analog. A thorough understanding of the mechanism of action of 2-MeSADP is critical for the development of novel therapeutics targeting the purinergic signaling system.

References

- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ADP acting on P2Y13 receptors is a negative feedback pathway for ATP release from human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADP receptor P2Y13 induce apoptosis in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. machaondiagnostics.com [machaondiagnostics.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. mesoscale.com [mesoscale.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

Potential cellular targets of Me-Bis(ADP)

An In-depth Technical Guide on the Potential Cellular Targets of Methylene-Bis(Adenosine Diphosphate) and its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Methylene-bis(adenosine diphosphate) (Me-Bis(ADP)) and its structural relatives, the diadenosine polyphosphates (Ap n A), represent a class of signaling molecules with diverse physiological effects. Understanding their cellular targets is crucial for elucidating their mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and potential cellular targets of Me-Bis(ADP) and related compounds. It consolidates quantitative data on their interactions with these targets, details relevant experimental methodologies, and visualizes the key signaling pathways involved. The primary targets identified are the P2Y family of G protein-coupled receptors, with additional interactions noted with other ecto-enzymes and intracellular proteins. This document is intended to serve as a valuable resource for researchers in the fields of purinergic signaling and drug discovery.

Potential Extracellular Targets of Me-Bis(ADP) and Diadenosine Polyphosphates

The primary cellular targets for Me-Bis(ADP) and its analogs are cell surface receptors, particularly the P2Y family of purinergic receptors. These receptors are activated by extracellular nucleotides like ADP and ATP and are involved in a wide array of physiological processes.

P2Y Receptors

The P2Y receptor family consists of eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), all of which are G protein-coupled receptors (GPCRs)[1]. Diadenosine polyphosphates have been shown to interact with several of these subtypes, with varying degrees of potency and efficacy.

-

P2Y1 Receptor: This receptor is primarily activated by ADP and plays a crucial role in platelet aggregation and smooth muscle cell physiology[2][3]. It couples to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium[2][4]. Several diadenosine polyphosphates, including Ap2A, Ap3A, and Ap6A, have been shown to act as agonists at the P2Y1 receptor[5].

-

P2Y12 Receptor: The P2Y12 receptor, also activated by ADP, is a key player in platelet activation and thrombosis[6][7]. It couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[6][8]. The P2Y12 receptor is the target of several successful antiplatelet drugs, such as clopidogrel[9].

-

P2Y13 Receptor: This receptor is also activated by ADP and couples to Gi, similar to the P2Y12 receptor[10][11][12]. It is involved in various processes, including the regulation of cholesterol metabolism and neuronal function[10]. Ap3A has been identified as an agonist for the P2Y13 receptor[9].

Ecto-5'-Nucleotidase (CD73)

Ecto-5'-nucleotidase, also known as CD73, is a cell surface enzyme that catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine[13][14]. Adenosine then acts on P1 (adenosine) receptors to mediate its effects. Methylene-substituted ADP analogs, such as α,β-methylene-ADP (AOPCP), have been shown to be potent inhibitors of ecto-5'-nucleotidase[15]. This suggests that Me-Bis(ADP) could also potentially modulate the activity of this enzyme, thereby indirectly affecting purinergic signaling.

Adenosine A2A Receptor

The adenosine A2A receptor is a Gs-coupled receptor that is activated by adenosine[16][17]. Its activation leads to an increase in intracellular cAMP levels[16][18]. Diadenosine diphosphate (Ap2A) has been shown to delay neutrophil apoptosis via the adenosine A2A receptor, indicating a potential indirect interaction or a direct effect on this receptor subtype[19].

Potential Intracellular Targets

In addition to cell surface receptors, diadenosine polyphosphates have been shown to interact with intracellular proteins, suggesting that they may have intracellular signaling roles as well.

Fhit Tumor Suppressor Protein

The Fragile Histidine Triad (Fhit) protein is a tumor suppressor that possesses diadenosine triphosphate (Ap3A) hydrolase activity[19][20]. The interaction between Fhit and Ap3A is thought to be important for its role in apoptosis and cell cycle control[19][20][21]. This suggests that intracellular levels of diadenosine polyphosphates could be regulated by Fhit and that these molecules may be involved in cancer-related signaling pathways.

Adenylate Kinase

Adenylate kinase is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ↔ ATP + AMP[22][23][24][25][26]. Diadenosine pentaphosphate (Ap5A) is a known potent inhibitor of adenylate kinase[27][28]. By inhibiting this enzyme, diadenosine polyphosphates can significantly impact the cellular energy state and downstream signaling pathways that are sensitive to the AMP:ATP ratio, such as the AMPK pathway[22][24][25][26].

Quantitative Data on the Interaction of Diadenosine Polyphosphates with P2Y Receptors

The following table summarizes the agonist potencies of various diadenosine polyphosphates at different human P2Y receptor subtypes, as determined by intracellular Ca2+ mobilization in 1321N1 astrocytoma cells[5]. Potencies are expressed as pEC50 values (the negative logarithm of the molar concentration that produces 50% of the maximal response).

| Compound | P2Y1 | P2Y2 | P2Y4 | P2Y6 | P2Y11 |

| Ap2A | Agonist | Weak Agonist | Inactive | Inactive | Inactive |

| Ap3A | Agonist | Weak Agonist | Inactive | Agonist | Inactive |

| Ap4A | Inactive | Agonist | Inactive | Inactive | Agonist |

| Ap5A | Weak Agonist | Agonist | Inactive | Agonist | Inactive |

| Ap6A | Agonist | Agonist | Inactive | Inactive | Inactive |

Note: The original data provided rank orders of potency. Specific pEC50 values were not available in the cited abstract.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the ability of a compound to activate Gq-coupled receptors, such as P2Y1, which signal through an increase in intracellular calcium.

-

Cell Culture: Human astrocytoma cells (e.g., 1321N1) stably expressing the P2Y receptor of interest are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). The test compound (e.g., Me-Bis(ADP)) is added to the wells, and the fluorescence intensity is measured over time.

-

Data Analysis: The increase in fluorescence, which corresponds to an increase in intracellular calcium, is measured. Dose-response curves are generated to determine the EC50 of the compound.

Platelet Aggregation Assay

This assay measures the ability of a compound to induce or inhibit platelet aggregation, a key functional response mediated by P2Y1 and P2Y12 receptors.

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into a tube containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to separate the PRP.

-

Platelet Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

-

Agonist/Antagonist Addition: A known platelet agonist (e.g., ADP) is added to the PRP to induce aggregation. To test for antagonistic activity, the test compound is pre-incubated with the PRP before the addition of the agonist.

-

Data Analysis: The change in light transmission is recorded over time. The extent of aggregation is quantified, and for antagonists, the IC50 (the concentration that inhibits 50% of the agonist-induced aggregation) is determined.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with the binding of a radiolabeled ligand.

-

Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]MRS2279 for P2Y1) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 of the test compound is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay is used to determine the ability of a compound to activate or inhibit Gi-coupled receptors, such as P2Y12 and P2Y13, which modulate the production of cyclic AMP.

-

Cell Culture and Plating: Cells expressing the Gi-coupled receptor of interest are cultured and plated in a multi-well format.

-

Stimulation: The cells are treated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. To test for agonist activity of the test compound, it is added to the cells. To test for antagonist activity, the cells are pre-incubated with the test compound before the addition of a known receptor agonist.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The change in cAMP levels in response to the test compound is determined. For agonists, the EC50 for the inhibition of forskolin-stimulated cAMP production is calculated. For antagonists, the IC50 for the blockade of the agonist-induced inhibition of cAMP production is determined.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the potential cellular targets of Me-Bis(ADP) and its analogs.

Caption: P2Y1 Receptor Signaling Pathway.

Caption: P2Y12/13 Receptor Signaling Pathway.

Caption: Ecto-5'-Nucleotidase (CD73) and Adenosine Signaling.

Conclusion

Me-Bis(ADP) and its diadenosine polyphosphate analogs are versatile signaling molecules with a range of potential cellular targets. The P2Y receptors, particularly P2Y1, P2Y12, and P2Y13, appear to be the primary extracellular targets, mediating effects on platelet function, smooth muscle physiology, and neuronal activity. Additionally, these compounds may modulate the activity of other cell surface enzymes like ecto-5'-nucleotidase and interact with intracellular proteins such as the Fhit tumor suppressor and adenylate kinase. The quantitative data for related compounds, detailed experimental protocols, and visualized signaling pathways provided in this guide offer a solid foundation for further research into the specific mechanisms of action of Me-Bis(ADP). A deeper understanding of these interactions will be instrumental in the development of novel therapeutic agents targeting the purinergic signaling system.

References

- 1. P2Y receptor - Wikipedia [en.wikipedia.org]

- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gi- and Gq-coupled ADP (P2Y) receptors act in opposition to modulate nociceptive signaling and inflammatory pain behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of diadenosine polyphosphates at P2Y receptors stably expressed in 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gi-dependent and -independent mechanisms downstream of the P2Y12 ADP-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]

- 10. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P2RY13 - Wikipedia [en.wikipedia.org]

- 12. genecards.org [genecards.org]

- 13. oatext.com [oatext.com]

- 14. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools [frontiersin.org]

- 16. Astrocytic adenosine receptor A2A and Gs-coupled signaling regulate memory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. [FHIT--tumor suppressor protein involved in induction of apoptosis and cell cycle regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fhit tumor suppressor: guardian of the preneoplastic genome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Adenylate Kinase and Metabolic Signaling in Cancer Cells [frontiersin.org]

- 25. Adenylate Kinase and Metabolic Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. researchgate.net [researchgate.net]

- 28. Ecto-5′-nucleotidase (Nt5e/CD73)-mediated adenosine signaling attenuates TGFβ-2 induced elastin and cellular contraction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(ADP) Analogs as Potential Enzyme Inhibitors

Disclaimer: The term "Me-Bis(ADP)" does not correspond to a standardly recognized chemical entity in the scientific literature. This guide interprets the query as referring to bis-adenosine polyphosphates and methylene-bridged ADP analogs, which are structurally related concepts and significant subjects of research in enzyme inhibition and drug development.

This technical whitepaper provides a comprehensive overview of two key classes of ADP-related compounds that act as potent enzyme inhibitors and modulators of cellular signaling: Bis(adenosine) Polyphosphates, with a focus on P1,P5-Di(adenosine-5')pentaphosphate (Ap5A), and Methylene-Bridged ADP Analogs. This document is intended for researchers, scientists, and professionals in the field of drug development.

Section 1: Bis(adenosine) Polyphosphates - The Case of Ap5A

Bis(adenosine) polyphosphates are a class of molecules consisting of two adenosine moieties linked by a polyphosphate chain. They are found endogenously and are involved in a variety of cellular processes. P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) is one of the most studied members of this family, known primarily as a highly specific and potent inhibitor of adenylate kinase.

Mechanism of Action and Target Enzymes

Ap5A is recognized as a multisubstrate analog inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis by catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP.[1][2] By binding tightly to the enzyme's active site, occupying both the ATP and AMP binding sites, Ap5A effectively locks the enzyme in an inactive conformation.

Beyond adenylate kinase, Ap5A has been shown to inhibit adenosine kinase and activate 5'-nucleotidase in vitro. It also exerts biological effects through purinergic receptors and can modulate intracellular calcium levels, leading to physiological responses such as vasoconstriction.[3]

Data Presentation: Inhibition Constants and Target Enzymes

The following table summarizes the quantitative data on the inhibitory activity of Ap5A against its primary target.

| Compound | Target Enzyme | Organism/Tissue | Inhibition Constant (Ki) / Concentration | Type of Inhibition | Reference |

| Ap5A | Adenylate Kinase | Human Hemolysate | > 2 µM | - | [4] |

| Ap5A | Adenylate Kinase | Bullfrog Skeletal Muscle (FSR) | > 50 µM for complete inhibition | - | [5] |

| Ap5A | "Soluble" Adenylate Kinase | Rat Liver Mitochondria | 10 µM (10-5 M) | - | [6] |

| Ap5A | Basic ATPase | Bullfrog Skeletal Muscle (FSR) | - | Competitive | [5][7] |

Signaling Pathway Visualization

The following diagram illustrates the central role of Adenylate Kinase in cellular energy balance and its inhibition by Ap5A.

Caption: Inhibition of Adenylate Kinase by Ap5A, disrupting cellular energy homeostasis.

Section 2: Methylene-Bridged ADP Analogs

Methylene-bridged ADP/ATP analogs are metabolically stable molecules where a methylene group replaces an oxygen atom in the polyphosphate chain. These compounds are invaluable tools for studying nucleotide-metabolizing enzymes and purinergic receptors.

Mechanism of Action and Target Enzymes

α,β-methylene ATP (α,β-meATP) and β,γ-methylene ATP (β,γ-meATP) are known to be inhibitors of ecto-nucleoside triphosphate diphosphohydrolases (eNTPDases) and ecto-nucleotide pyrophosphatases (eNPPs), enzymes that degrade extracellular ATP.[8] Their stability prevents hydrolysis, allowing them to act as probes and inhibitors.

Interestingly, α,β-meATP can also serve as a phosphate donor for ecto-nucleotide diphosphokinase (eNDPK), leading to the synthesis of ATP from extracellular ADP.[8] Furthermore, α,β-meATP is a well-established selective agonist for P2X purinergic receptors, a family of ligand-gated ion channels, triggering cation influx and cellular depolarization.[9][10]

Data Presentation: Inhibition of Ecto-NTPDase

| Compound | Target Enzyme | Source | Inhibition Constant (Ki) | Reference |

| α,β-meATP | ecto-NTPDase | Bovine Aorta (solubilized) | 18 µM | [8] |

| β,γ-meATP | ecto-NTPDase | Bovine Aorta (solubilized) | 17 µM | [8] |

Signaling and Workflow Visualization

The diagrams below illustrate the complex effects of methylene ATP analogs on extracellular ATP metabolism and the signaling pathway initiated by P2X receptor activation.

Caption: Modulation of extracellular ATP metabolism by methylene ATP analogs.

Caption: P2X receptor signaling pathway activated by α,β-methylene ATP.

Section 3: Experimental Protocols

Synthesis of Bis(adenosine) Polyphosphates

The synthesis of bis(adenosine) polyphosphate analogs can be achieved through a combination of chemical and enzymatic methods. A general approach involves:

-

Activation: An adenosine monophosphate (or polyphosphate) derivative is chemically activated. A common method uses a water-soluble carbodiimide to activate the terminal phosphate.[11]

-

Coupling: The activated mononucleotide is then reacted with another mononucleotide (e.g., ATP) to form the bis-adenosine polyphosphate product.

-

Purification: The final product is purified from the reaction mixture, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Characterization: The identity and purity of the synthesized compound are confirmed using analytical methods like mass spectrometry and NMR spectroscopy.

General Protocol for Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol describes a generalized workflow for determining the inhibitory potential of a compound against a target enzyme, such as a kinase, using a product-detection method like the ADP-Glo™ Assay.[12][13][14]

Objective: To determine the IC50 value of a test compound (e.g., Ap5A) against a target enzyme (e.g., Adenylate Kinase).

Materials:

-

Target Enzyme (e.g., purified Adenylate Kinase)

-

Substrate(s) (e.g., ADP)

-

Test Inhibitor (e.g., Ap5A) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer

-

ATP Detection Reagent Kit (e.g., ADP-Glo™: includes Reagent to stop the reaction and deplete ATP, and a Detection Reagent to convert ADP to ATP and generate a luminescent signal)

-

Multi-well plates (e.g., 384-well, white, opaque)

-

Plate reader with luminescence detection capabilities

Methodology:

-

Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., Ap5A) in the assay buffer or DMSO. Include a vehicle control (DMSO only).

-

Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at appropriate concentrations. The optimal enzyme concentration should be determined in a prior titration experiment to ensure the reaction is in the linear range.

-

Reaction Setup:

-

Add the diluted test inhibitor or vehicle control to the wells of the microplate.

-

Add the enzyme solution to all wells except for the negative control (no enzyme).

-

Incubate the enzyme with the inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate solution (e.g., ADP) to all wells.

-

Mix the plate gently.

-

-

Reaction Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination and ADP Detection (using ADP-Glo™ as an example):

-

Add the ADP-Glo™ Reagent to all wells. This step terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent. This converts the ADP produced during the reaction into ATP, which is then used by a luciferase to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced, and thus to the enzyme's activity.

-

Data Analysis:

-

Subtract the background signal (from no-enzyme controls).

-

Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and the high-concentration inhibitor or no-enzyme control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Experimental Workflow Visualization

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

References

- 1. P 1 ,P 5 -Di(adenosine-5')pentaphosphate, a potent multisubstrate inhibitor of adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Diadenosine polyphosphates' action on calcium and vessel contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US9376460B2 - Method of polyphosphate synthesis - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Methylene ATP analogs as modulators of extracellular ATP metabolism and accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of alpha,beta-methylene atp-induced inhibition in rat ileal smooth muscle: involvement of intracellular Ca2+ stores in purinergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α,β-methylene ATP - CAS 104809-20-3 - Calbiochem | 505419 [merckmillipore.com]

- 11. Synthesis and applications of 8-azido photoaffinity analogs of P1,P3-bis(5'-adenosyl)triphosphate and P1,P4-bis(5'-adenosyl)tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ulab360.com [ulab360.com]

An In-depth Technical Guide to the Physicochemical and Biological Properties of (N)-methanocarba-2MeSADP (MRS2365)

Disclaimer: Information available for a compound specifically named "Me-Bis(ADP)" is limited. This guide focuses on (N)-methanocarba-2MeSADP (also known as MRS2365) , a well-characterized, conformationally-constrained analog of 2-methylthioadenosine diphosphate (2-MeSADP). MRS2365 is a potent and highly selective agonist for the P2Y₁ receptor and serves as a critical tool in purinergic signaling research.

Core Physicochemical Properties

The fundamental physicochemical properties of MRS2365 are summarized below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt | [1] |

| Synonyms | MRS2365, (N)-methanocarba-2MeSADP | [2] |

| Molecular Formula | C₁₃H₁₆N₅O₉P₂SNa₃ | [3] |

| Molecular Weight | 549.28 g/mol | [1] |

| CAS Number | 436847-09-5 (free acid) | [2][3] |

| Appearance | Solid powder | [2] |

| Purity | ≥98% (by HPLC) | [1] |

| Solubility | Soluble in water (often supplied pre-dissolved at 10 mM) | [1] |

| Storage | Store at -80°C for long-term stability | [1] |

Biological Activity and Receptor Selectivity

MRS2365 is distinguished by its high potency and remarkable selectivity for the P2Y₁ receptor over other ADP-sensitive P2Y receptors, namely P2Y₁₂ and P2Y₁₃.[4] This specificity makes it an invaluable pharmacological tool for isolating P2Y₁-mediated biological effects.

| Parameter | Receptor Subtype | Value | Source(s) |

| EC₅₀ | P2Y₁ | 0.4 nM | [4] |

| Activity | P2Y₁₂ | No agonist or antagonist activity observed | [4][5] |

| Activity | P2Y₁₃ | Very low agonist activity (at concentrations up to 1 µM) | [4] |

Synthesis and Stability

Synthesis

The synthesis of MRS2365 is a multi-step process involving the preparation of a rigid (N)-methanocarba bicyclic ring system as a substitute for the flexible ribose moiety of native nucleotides.[4][6] Both linear and more efficient convergent synthetic routes have been developed.[7][8][9] The key steps generally involve:

-

Synthesis of the core bicyclo[3.1.0]hexane intermediate.[7]

-

Coupling of the functionalized purine base (2-methylthioadenine) to the bicyclic core, often via a Mitsunobu reaction.[8]

-

Subsequent phosphorylation to introduce the diphosphate group.

The detailed, step-by-step synthesis protocols are complex and are best reviewed in the primary literature, such as Ravi et al. (2002) in the Journal of Medicinal Chemistry.[1]

Stability

The (N)-methanocarba conformational lock enhances the stability of MRS2365 against certain enzymes compared to native ADP. Specifically, the Northern (N) conformation provides resistance to hydrolysis by ectonucleotidases.[4] However, like other nucleotide analogs, MRS2365 is subject to metabolic degradation in biological fluids. In human plasma and whole blood, it undergoes enzymatic hydrolysis of its phosphoester bonds, leading to dephosphorylation.[10] This rapid metabolism suggests that MRS2365 may act as a prodrug for adenosine receptor agonists in vivo.[10]

Key Experimental Protocols

P2Y₁ Receptor Activation Assay (Inositol Phosphate Accumulation)

This assay measures the functional consequence of P2Y₁ receptor activation, which is coupled to the Gq protein and subsequent activation of phospholipase C (PLC).

-

Cell Culture and Transfection:

-

HEK293 or 1321N1 astrocytoma cells, which do not endogenously express P2Y₁, are cultured under standard conditions.

-

Cells are transiently transfected with a plasmid encoding the human P2Y₁ receptor. For Gi-coupled receptors like P2Y₁₂ and P2Y₁₃, a chimeric G-protein (e.g., Gαq/i) is co-expressed to redirect the signal through the PLC pathway for comparison.

-

-

Metabolic Labeling:

-

Transfected cells are incubated with myo-[³H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Agonist Stimulation:

-

Cells are washed and pre-incubated with LiCl (to inhibit inositol monophosphatase).

-

Cells are then stimulated with varying concentrations of MRS2365 for a defined period (e.g., 30 minutes).

-

-

Quantification of Inositol Phosphates (IPs):

-

The reaction is terminated by adding cold perchloric acid.

-

The cell lysate is neutralized, and the aqueous phase containing the [³H]IPs is separated by ion-exchange chromatography.

-

Radioactivity is measured using liquid scintillation counting to quantify the amount of accumulated IPs, which corresponds to P2Y₁ receptor activity.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay assesses the specific role of P2Y₁ activation in platelet function. Selective activation of P2Y₁ by MRS2365 induces platelet shape change but not full aggregation, which requires co-activation of the P2Y₁₂ receptor.[11]

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[12]

-

The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.[12]

-

Platelet-Poor Plasma (PPP) is prepared by a second, high-speed centrifugation step and is used to set the 100% transmission baseline.[13]

-

-

Assay Procedure:

-

The PRP is placed in a cuvette with a stir bar and warmed to 37°C in a light transmission aggregometer.

-

A baseline of light transmission through the stirred PRP is established.

-

MRS2365 is added to the PRP, and the change in light transmission is recorded. A slight decrease in light transmission indicates platelet shape change.

-

To demonstrate the requirement for P2Y₁₂ co-activation, a P2Y₁₂-selective agonist or a general agonist like ADP can be added simultaneously or sequentially with MRS2365 to induce full aggregation (a marked increase in light transmission).[11][14][15]

-

Visualizations: Signaling and Workflows

P2Y₁ Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the activation of the P2Y₁ receptor by an agonist such as MRS2365.

Caption: P2Y₁ receptor Gq-mediated signaling cascade.

Experimental Workflow for Platelet Aggregation Assay

This flowchart outlines the major steps involved in assessing the effect of MRS2365 on platelet function using light transmission aggregometry.

Caption: Workflow for Light Transmission Aggregometry.

References

- 1. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 2. medkoo.com [medkoo.com]

- 3. SmallMolecules.com | MRS 2365 (1mg) from Apexbio | SmallMolecules.com [smallmolecules.com]

- 4. MRS 2365 | CAS:436847-09-5 | Highly potent and selective P2Y1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spectrophotometric Determination of the Aggregation Activity of Platelets in Platelet-Rich Plasma for Better Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stability and Storage of Me-Bis(ADP): A Technical Overview

A comprehensive understanding of the stability and appropriate storage conditions for investigational compounds is paramount for researchers, scientists, and drug development professionals. This guide addresses the stability of "Me-Bis(ADP)," a molecule of interest within the scientific community. However, searches of the public scientific literature did not yield specific data for a compound explicitly named "Me-Bis(ADP)." This suggests that "Me-Bis(ADP)" may be a novel compound, an internal designation, or a non-standard nomenclature for a derivative of a bis(adenosine diphosphate) molecule.

Given the absence of direct data, this guide will provide a foundational understanding of the stability and storage considerations for the broader class of dinucleoside polyphosphates, to which a putative "Me-Bis(ADP)" would belong. These insights are drawn from existing literature on related, well-characterized molecules.

General Stability of Dinucleoside Polyphosphates

Dinucleoside polyphosphates are a class of endogenous signaling molecules that consist of two nucleosides linked by a polyphosphate chain. Generally, these molecules exhibit greater stability compared to their mononucleotide counterparts.

Key Stability Characteristics:

-

Dry Storage: Dinucleoside polyphosphates are reported to be stable for prolonged periods when stored in a dry state at room temperature[1].

-

Aqueous Solutions: The stability of these compounds in aqueous solutions is significantly influenced by pH. For instance, the related molecule Adenosine triphosphate (ATP) is most stable in aqueous solutions with a pH between 6.8 and 7.4. It undergoes rapid hydrolysis at more extreme pH values[2]. It is reasonable to infer that bis(ADP) compounds would exhibit similar pH-dependent stability.

-

Temperature: For long-term storage, especially in solution, freezing is recommended. For example, Diadenosine tetraphosphate (Ap4A), a well-studied dinucleoside polyphosphate, demonstrates sufficient stability for handling and shipment at room temperature. However, for extended storage, it is recommended to store the compound in a freezer, preferably in a lyophilized (freeze-dried) form[3].

Considerations for Methylated Analogs

The "Me" in "Me-Bis(ADP)" implies a methylated form of a bis(ADP) molecule. Methylation can occur at various positions on the adenosine nucleobases, the ribose sugars, or the phosphate backbone. The position and nature of this methylation would critically influence the molecule's chemical properties, including its stability. Without a precise chemical structure for "Me-Bis(ADP)," a detailed stability profile cannot be constructed.

Experimental Protocols for Stability Assessment

While specific protocols for "Me-Bis(ADP)" are not available, a general approach to assessing the stability of a novel dinucleoside polyphosphate would involve the following methodologies:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity and degradation of a compound over time. A stability study would typically involve incubating the compound under various conditions (e.g., different temperatures, pH values, in the presence of biological matrices) and analyzing samples at set time points by HPLC to quantify the remaining parent compound and identify any degradation products.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can be used to identify the molecular weights of degradation products, providing insights into the degradation pathways.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and its degradation products, helping to elucidate the mechanisms of instability.

Signaling Pathways and Experimental Workflows

The biological activity and signaling pathways of dinucleoside polyphosphates are an active area of research. They are known to interact with various purinergic receptors and can be involved in cellular processes such as stress responses. The specific signaling pathways of a novel compound like "Me-Bis(ADP)" would need to be determined through dedicated experimental studies.

Due to the lack of specific information and quantitative data for a compound identified as "Me-Bis(ADP)" in the scientific literature, it is not possible to provide structured data tables or generate diagrams for signaling pathways and experimental workflows as requested. Further research and publication of data on this specific molecule are needed to enable such a detailed technical guide.

References

The Emerging Frontier of Cellular Regulation: A Technical Guide to the Biological Roles of Bis-Adenosine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-adenosine compounds, also known as diadenosine polyphosphates (ApnA), are a class of signaling molecules found across all domains of life, from bacteria to mammals.[1][2] Comprising two adenosine moieties linked by a chain of three to six phosphate groups, these molecules, particularly diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A), are increasingly recognized as critical regulators of diverse cellular processes. Initially considered mere byproducts of metabolic activity, a growing body of evidence now positions them as "alarmones"—intracellular messengers synthesized in response to a variety of cellular stresses, including oxidative, genotoxic, and heat stress.[1][3] This technical guide provides an in-depth exploration of the core biological roles of bis-adenosine compounds, focusing on their synthesis, degradation, and interaction with cellular machinery, with a particular emphasis on their implications for drug development.

I. Synthesis and Degradation: A Tightly Regulated Balance

The intracellular concentrations of bis-adenosine compounds are meticulously controlled through a dynamic interplay of synthesis and degradation, ensuring their availability for signaling when required, while preventing unsolicited activity.

A. Biosynthesis

The primary route for the synthesis of ApnA involves the non-canonical activity of aminoacyl-tRNA synthetases (aaRSs), particularly lysyl-tRNA synthetase (LysRS).[1][3] In a side reaction to their canonical function in protein synthesis, these enzymes can catalyze the transfer of an adenylate group from an aminoacyl-adenylate intermediate to a molecule of ATP, forming Ap4A.[4] Certain conditions, such as the presence of zinc, can stimulate this synthesis.[2] DNA ligases have also been implicated in the synthesis of Ap4A, particularly in the context of the DNA damage response.[5]

B. Degradation

The hydrolysis of bis-adenosine compounds is carried out by specific phosphohydrolases, which can cleave the polyphosphate chain either symmetrically or asymmetrically. In humans, two key enzymes are responsible for maintaining low basal levels of these molecules:

-

Fragile Histidine Triad (Fhit) Protein (NUDT1): This tumor suppressor protein exhibits hydrolase activity, with a preference for asymmetrically cleaving Ap3A to yield AMP and ADP.

-

Nudix Hydrolase 2 (NUDT2), also known as Ap4A hydrolase (ApaH): This enzyme asymmetrically hydrolyzes Ap4A into AMP and ATP.[6][7]

The activity of these hydrolases is crucial for cellular homeostasis, and their dysregulation has been linked to various pathological conditions, including cancer.

II. Quantitative Data on Bis-Adenosine Compounds

The following tables summarize key quantitative data related to the intracellular concentrations, enzyme kinetics, and binding affinities of bis-adenosine compounds.

Table 1: Intracellular Concentrations of Ap3A and Ap4A in Various Cell Lines

| Cell Line | Condition | Ap3A Concentration (pmol/106 cells) | Ap4A Concentration (pmol/106 cells) | Reference |

| HEK293T | Basal | 0.7 | 0.9 | [8] |

| HEK293 | Basal | 0.079 | 0.5 | [8] |

| AA8 (Chinese Hamster Ovary) | Basal | 3.05 | 0.63 | [8] |

| KBM-7 (Chronic Myelogenous Leukemia) | Basal | - | - | [9] |

| KBM-7 NUDT2 knockout | Basal | - | 175-fold increase vs. WT | [9] |

| Artemia larvae | Basal | ~3.8 | ~1.9 | [1] |

| Artemia larvae | Heat shock (40°C) | 1.8-fold increase | 1.8-fold increase | [1] |

Table 2: Kinetic Parameters of Enzymes Involved in Bis-Adenosine Compound Metabolism

| Enzyme | Substrate | Km | kcat | Reference |

| Rat Liver Lysyl-tRNA Synthetase | ATP (for Ap4A synthesis) | 2.1 mM | - | [2] |

| Rat Liver Lysyl-tRNA Synthetase | AMP (for Ap4A synthesis) | 1.5 mM | - | [2] |

| E. coli ApaH | Ap4A | 37 µM | 37 s-1 | [10] |

| E. coli ApaH | Ap5A | 14 µM | 33 s-1 | [10] |

| Human Platelet Ap3Aase (Fhit-like) | ε-(Ap3A) | Lower than other mammalian Ap3Aases | - | [11] |

Table 3: Binding Affinities of Bis-Adenosine Compounds to Target Proteins

| Protein | Ligand | Kd / Ki / IC50 | Method | Reference |

| Rat Liver Lysyl-tRNA Synthetase | Ap4A (inhibitor of aminoacylation) | Ki = 2.5 µM | Enzyme kinetics | [2] |

| HeLa DNA Polymerase α-associated Ap4A binding protein (A1 subunit) | 8-N3-Ap4A | Half-maximal binding at 0.15 µM | Photoaffinity labeling | [12] |

| Chromaffin Cell Receptors (Very High Affinity Site) | [3H]-Ap4A | Kd = 8 ± 0.65 x 10-11 M | Radioligand binding | [13] |

| Chromaffin Cell Receptors (High Affinity Site) | [3H]-Ap4A | Kd = 5.6 ± 0.53 x 10-9 M | Radioligand binding | [13] |

III. Key Biological Roles and Signaling Pathways

Bis-adenosine compounds are implicated in a multitude of cellular functions, acting as signaling molecules in critical pathways.

A. DNA Replication and Damage Response

Ap4A levels have been shown to increase significantly in response to DNA damage induced by agents like mitomycin C.[5] This accumulation is thought to play a role in inhibiting the initiation of DNA replication, providing the cell with time to repair the damage before proceeding with cell division.[5] DNA ligase III is believed to be a primary enzyme responsible for this damage-induced Ap4A synthesis.[5]

B. Immune Regulation: The cGAS-STING Pathway

Recent studies have unveiled a fascinating role for Ap4A in modulating the innate immune response through the cGAS-STING pathway. LysRS can synthesize Ap4A, which then competes with the second messenger cGAMP for binding to the STING protein. This competition can dampen the STING-dependent inflammatory response.[14]

C. Heat Shock Response

The accumulation of Ap4A is a conserved response to heat shock, suggesting its role as a heat alarmone.[1] It is proposed that Ap4A may allosterically activate molecular chaperones to promote protein folding and degradation, and also inhibit IMPDH activity to decrease guanosine nucleotide levels, thereby reducing protein translation capacity.[1]

D. Purinergic Signaling

Extracellular bis-adenosine compounds can act as ligands for purinergic receptors, a family of receptors involved in a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function.[15][16] The interaction of ApnA with these receptors can trigger downstream signaling cascades, although the precise roles and receptor subtypes involved are still under active investigation.[17]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of bis-adenosine compounds.

A. Quantification of Intracellular Bis-Adenosine Compounds by HPLC-MS/MS

This protocol describes the extraction and quantification of Ap3A and Ap4A from cultured cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol/water (80:20, v/v), pre-chilled to -80°C

-

Internal standards (e.g., 13C10-Ap3A and 13C10-Ap4A)

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

Mobile phase A: Ammonium acetate in water

-

Mobile phase B: Acetonitrile

2. Procedure:

-

Cell Culture and Harvesting: Grow cells to the desired confluency. For suspension cells, count and pellet a known number of cells. For adherent cells, wash with ice-cold PBS and then add the extraction solution directly to the plate.

-

Extraction:

-

Add a defined volume of pre-chilled 80% methanol containing the internal standards to the cell pellet or plate.

-

Incubate at -80°C for at least 30 minutes to ensure cell lysis and protein precipitation.

-

Scrape the cells (for adherent cultures) and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation:

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness using a vacuum concentrator.

-

Reconstitute the dried extract in a small, known volume of the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto the HILIC column.

-

Separate the analytes using a gradient of mobile phases A and B.

-

Detect and quantify Ap3A, Ap4A, and their internal standards using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

B. In Vitro Synthesis of Ap4A using Lysyl-tRNA Synthetase

This protocol outlines the enzymatic synthesis of Ap4A for use in various assays.

1. Materials:

-

Purified Lysyl-tRNA Synthetase (LysRS)

-

ATP

-

AMP (optional, depending on the specific reaction conditions)[2]

-

tRNALys (optional, can enhance the reaction)[20]

-

Reaction buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

Zinc chloride (ZnCl2)

-

Inorganic pyrophosphatase

-

HPLC system for purification

2. Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, ATP, and other components (AMP, tRNALys, ZnCl2, inorganic pyrophosphatase) at their optimal concentrations.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a known amount of purified LysRS.

-

Incubate the reaction for a defined period (e.g., 1-2 hours) at the optimal temperature.

-

-

Reaction Termination:

-

Stop the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., perchloric acid followed by neutralization).

-

-

Purification:

-

Purify the synthesized Ap4A from the reaction mixture using anion-exchange or reverse-phase HPLC.

-

-

Quantification and Verification:

C. Fhit Hydrolase Activity Assay using a Fluorogenic Substrate

This protocol describes a continuous assay to measure the hydrolase activity of the Fhit protein.

1. Materials:

-

Purified Fhit protein

-

Fluorogenic Fhit substrate (e.g., a synthetic Ap3A analog linked to a fluorophore and a quencher)

-

Assay buffer (e.g., HEPES buffer with MgCl2)

-

96-well black microplate

-

Fluorescence microplate reader

2. Procedure:

-

Assay Setup:

-

In the wells of a 96-well plate, add the assay buffer and the fluorogenic substrate.

-

Include control wells with no enzyme (substrate only) and no substrate (enzyme only).

-

-

Enzyme Addition:

-

Initiate the reaction by adding the purified Fhit protein to the wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Measure the increase in fluorescence over time in kinetic mode. The cleavage of the substrate by Fhit separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

V. Therapeutic Potential and Future Directions

The multifaceted roles of bis-adenosine compounds in cellular stress responses, immune regulation, and DNA metabolism make them and their associated enzymes attractive targets for therapeutic intervention.

-

Cancer Therapy: The involvement of the Fhit tumor suppressor in Ap3A metabolism suggests that modulating the levels of this dinucleotide could be a viable strategy in cancer treatment. Furthermore, the role of Ap4A in the DNA damage response opens up possibilities for sensitizing cancer cells to chemotherapy.

-

Inflammatory and Autoimmune Diseases: The ability of Ap4A to modulate the STING pathway highlights its potential as a target for the development of novel anti-inflammatory and immunomodulatory drugs.

-

Infectious Diseases: The role of Ap4A in bacterial stress responses and biofilm formation suggests that targeting its metabolism could be a novel antibacterial strategy.

Future research will likely focus on elucidating the full spectrum of protein targets for bis-adenosine compounds, further dissecting their complex signaling networks, and developing specific and potent modulators of their synthesis and degradation for therapeutic applications. The continued development of sensitive and robust analytical techniques will be crucial for advancing our understanding of these enigmatic yet fundamentally important signaling molecules.

References

- 1. From Dusty Shelves toward the Spotlight: Growing Evidence for Ap4A as an Alarmone in Maintaining RNA Stability and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a homogeneous complex of arginyl- and lysyl-tRNA synthetase: zinc and adenosine 5'-phosphate dependent synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in Ap4A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (Ap4A) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. genecards.org [genecards.org]

- 8. dspace.cuni.cz [dspace.cuni.cz]

- 9. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap4A) and Down-Regulates Immune Response and Cancer Promotion Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human lysyl-tRNA synthetase phosphorylation promotes HIV-1 proviral DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NUDT2 nudix hydrolase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Characterization of the HeLa cell DNA polymerase alpha-associated Ap4A binding protein by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.au.dk [pure.au.dk]

- 15. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Purinergic and Adenosinergic Signaling in Pancreatobiliary Diseases [frontiersin.org]

- 17. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A preferential role for lysyl-tRNA4 in the synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate by an arginyl-tRNA synthetase-lysyl-tRNA synthetase complex from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nrel.colostate.edu [nrel.colostate.edu]

- 22. content.abcam.com [content.abcam.com]

- 23. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Comparative Cellular Signaling of Me-Bis(ADP) and ADP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine diphosphate (ADP) is a critical signaling molecule that mediates a wide range of physiological processes, primarily through the activation of purinergic P2Y receptors. The P2Y1 receptor, a key player in platelet aggregation and thrombosis, is a Gq-coupled receptor that, upon activation by ADP, initiates a signaling cascade leading to intracellular calcium mobilization. In contrast, Methylene-bis(ADP) (Me-Bis(ADP)), and its more potent analogue MRS2500, acts as a highly potent and selective competitive antagonist of the P2Y1 receptor, effectively blocking ADP-mediated signaling. This technical guide provides a comprehensive comparison of the cellular signaling mechanisms of ADP and Me-Bis(ADP), with a focus on the P2Y1 receptor. We present a compilation of quantitative data, detailed experimental protocols for studying these molecules, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and cellular signaling.

Introduction to ADP and Me-Bis(ADP) in Cellular Signaling

Adenosine diphosphate (ADP) is a ubiquitous nucleotide that plays a dual role in cellular bioenergetics and signaling. As a signaling molecule, extracellular ADP activates a family of G protein-coupled receptors (GPCRs) known as P2Y receptors, which are involved in numerous physiological processes, including thrombosis, inflammation, and neurotransmission.[1] Human platelets express two key P2Y receptors that respond to ADP: the P2Y1 receptor, which couples to Gq to initiate platelet shape change and transient aggregation, and the P2Y12 receptor, which couples to Gi to sustain and amplify the aggregation response.[2][3]

Methylene-bis(ADP) and its potent analogue, 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate (MRS2500), are synthetic molecules designed as specific antagonists for the P2Y1 receptor.[4][5] By competitively binding to the P2Y1 receptor, Me-Bis(ADP) and its derivatives block the binding of ADP, thereby inhibiting the initiation of ADP-induced platelet aggregation.[1][6] This makes them valuable tools for dissecting the P2Y1 signaling pathway and promising candidates for antithrombotic therapies.[5][7]

Signaling Pathways

ADP-Mediated P2Y1 Receptor Activation